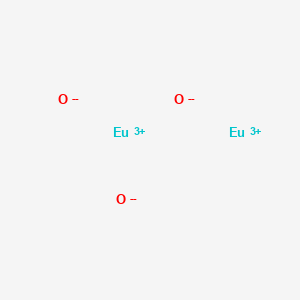
Europium oxide
Cat. No. B072839
Key on ui cas rn:
1308-96-9
M. Wt: 351.93 g/mol
InChI Key: AEBZCFFCDTZXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04563494
Procedure details


Slightly excess europium oxide was dissolved in concentrated nitric acid under heating to effect the reaction. After 1 hour, the reaction liquid was filtered and the filtrate was cooled to precipitate crystalline europium nitrate. Yield: 65%.


Name
europium nitrate
Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[O-2].[Eu+3:2].[O-2].[O-2].[Eu+3].[N+:6]([O-:9])([OH:8])=[O:7]>>[N+:6]([O-:9])([O-:8])=[O:7].[Eu+3:2].[N+:6]([O-:9])([O-:8])=[O:7].[N+:6]([O-:9])([O-:8])=[O:7] |f:0.1.2.3.4,6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Eu+3].[O-2].[O-2].[Eu+3]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the filtrate was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate crystalline europium nitrate
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
europium nitrate
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])[O-].[Eu+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
